molecular formula C11H20OSi B14320330 Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- CAS No. 109283-55-8

Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-

Cat. No.: B14320330
CAS No.: 109283-55-8
M. Wt: 196.36 g/mol
InChI Key: GWSQAXNICKAKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-: is an organosilicon compound with the molecular formula C11H20OSi . This compound is characterized by the presence of a silane group bonded to a trimethyl group and a 1-methylene-2-heptynyl group. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- typically involves the reaction of trimethylsilane with 1-methylene-2-heptynyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different functional groups.

    Substitution: The trimethyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have significant applications in different fields, including materials science and pharmaceuticals.

Scientific Research Applications

Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: The compound is utilized in the modification of biomolecules and the development of biocompatible materials.

    Medicine: It plays a role in drug delivery systems and the design of novel therapeutic agents.

    Industry: The compound is employed in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and materials. The pathways involved in these interactions are influenced by the specific functional groups present in the compound and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.

    Triethylsilane: Another related compound with the formula (C2H5)3SiH.

    Dimethylsilane: A silane compound with two methyl groups and the formula (CH3)2SiH2.

Uniqueness

Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- is unique due to the presence of the 1-methylene-2-heptynyl group, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific functionalization and reactivity.

Properties

CAS No.

109283-55-8

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

trimethyl(oct-1-en-3-yn-2-yloxy)silane

InChI

InChI=1S/C11H20OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h2,6-8H2,1,3-5H3

InChI Key

GWSQAXNICKAKOI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.